REACTION_CXSMILES
|
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.[NH2:11][C:12]1[S:13][C:14]([N:22]2[CH2:27][CH2:26][O:25][CH2:24][CH2:23]2)=[C:15]([C:17]2[O:18][CH:19]=[CH:20][CH:21]=2)[N:16]=1>>[O:18]1[CH:19]=[CH:20][CH:21]=[C:17]1[C:15]1[N:16]=[C:12]([NH:11][C:2]([C:3]2[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=2)=[O:9])[S:13][C:14]=1[N:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1 |f:0.1|
|
Name
|
nicotinoyl chloride hydrochloride
|
Quantity
|
356 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CN=CC=C1)(=O)Cl
|
Name
|
2-amino-4-(2-furyl)-5-morpholinothiazole
|
Quantity
|
251 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC(=C(N1)C=1OC=CC1)N1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a obtained in Reference Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C=1N=C(SC1N1CCOCC1)NC(=O)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 216 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |